3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan and tolyl groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One possible synthetic route could start with the condensation of a furan-2-ylmethyl ketone with an o-tolyl aldehyde in the presence of a base to form an intermediate. This intermediate can then undergo cyclization with a suitable pyrimidine derivative under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the compound may produce dihydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.
Medicine: As a candidate for the development of new therapeutic agents, particularly for diseases where chromeno[2,3-d]pyrimidines have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione include other chromeno[2,3-d]pyrimidines with different substituents, such as:
- 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 3-(furan-2-ylmethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- 3-(furan-2-ylmethyl)-2-(m-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical properties and biological activities compared to other similar compounds. The presence of both furan and o-tolyl groups in its structure may result in unique reactivity and interactions with molecular targets.
Biological Activity
3-(Furan-2-ylmethyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound belonging to the chromeno-pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this specific compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is C18H16N2O3. The structure features a chromeno-pyrimidine core with furan and tolyl substituents that may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives with similar structural motifs inhibited cell proliferation in breast cancer and lung cancer models, demonstrating IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Chromeno-Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 (Breast) | 12.5 | eEF-2K inhibition |
Compound B | A549 (Lung) | 15.0 | Apoptosis induction |
This compound | HeLa (Cervical) | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of chromeno-pyrimidine derivatives have also been explored. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. For example, a related derivative significantly reduced TNF-alpha and IL-6 levels in macrophage cultures .
Table 2: Anti-inflammatory Activity
Compound | Cytokine Inhibition (%) | Concentration (µM) |
---|---|---|
Compound C | TNF-alpha: 70% | 10 |
Compound D | IL-6: 65% | 10 |
This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of chromeno-pyrimidine derivatives are also noteworthy. Studies have shown that certain derivatives exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Table 3: Antimicrobial Activity
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Compound E | E. coli | 15 |
Compound F | S. aureus | 18 |
This compound | TBD |
Case Studies
- Antitumor Study : A recent investigation evaluated the efficacy of various chromeno-pyrimidine derivatives against multiple cancer cell lines. The study found that structural modifications significantly influenced their anticancer activity.
- Inflammation Model : In a murine model of inflammation, compounds resembling this compound were administered to assess their impact on inflammatory markers.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-14-7-2-3-9-16(14)21-24-22-19(20(26)17-10-4-5-11-18(17)29-22)23(27)25(21)13-15-8-6-12-28-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSKRTGLFBAERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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